molecular formula C15H19N3O5 B2808172 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034361-93-6

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2808172
CAS No.: 2034361-93-6
M. Wt: 321.333
InChI Key: IOTVMDXEPFVROE-UHFFFAOYSA-N
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Description

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperidine ring, and an oxazolidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The next step involves the acylation of the piperidine ring with the isoxazole derivative, followed by the formation of the oxazolidine-2,4-dione ring through a cyclization reaction with appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
  • 4-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives

Uniqueness

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-9-12(10(2)23-16-9)7-13(19)17-5-3-11(4-6-17)18-14(20)8-22-15(18)21/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTVMDXEPFVROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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